Nifurthilinum

Description

Nifurthilinum (C₁₁H₁₃N₃O₅S) is a synthetic nitrofuran derivative with broad-spectrum antimicrobial activity. Initially developed in the 1970s, it functions by inhibiting bacterial enzymes involved in DNA synthesis, particularly under anaerobic conditions. Its nitro group undergoes reduction within microbial cells, generating reactive intermediates that damage DNA and proteins, rendering it effective against Gram-positive and Gram-negative pathogens .

Properties

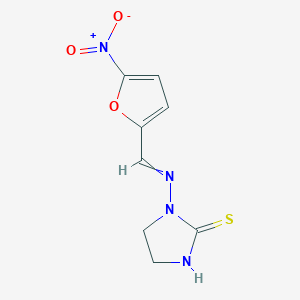

IUPAC Name |

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXGBELYAHLJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862886 | |

| Record name | 1-{[(5-Nitrofuran-2-yl)methylidene]amino}imidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-21-3 | |

| Record name | Thiofuradene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nifurthilinum typically involves the condensation of 5-nitrofurfural with imidazolidine-2-thione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Nifurthilinum undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine-2-thione group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted imidazolidine-2-thione derivatives.

Scientific Research Applications

Nifurthilinum has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in treating bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nifurthilinum involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. The imidazolidine-2-thione group may also contribute to its antimicrobial activity by disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nifurthilinum belongs to the nitrofuran class, which includes compounds like Nitrofurantoin and Furazolidone . Below is a detailed comparison based on structural, functional, and pharmacological properties.

Table 1: Structural and Functional Comparison

| Property | This compound | Nitrofurantoin | Furazolidone |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₅S | C₈H₆N₄O₅ | C₈H₇N₃O₅ |

| Mechanism of Action | DNA synthesis inhibition via nitro-reduction | Similar to this compound | DNA and protein synthesis disruption |

| Spectrum of Activity | Broad (Gram±, anaerobes) | Primarily Gram- in UTIs | Broad (GI pathogens) |

| Bioavailability | 40–50% | 90% | Poor (<10%) |

| Clinical Use | UTIs, GI infections | Prophylaxis for UTIs | Bacterial diarrhea, Helicobacter pylori |

| Resistance Prevalence | Moderate | Low | High in some regions |

| Toxicity Concerns | Carcinogenic metabolites | Rare pulmonary reactions | Neurotoxicity at high doses |

Key Research Findings

Efficacy in UTIs :

- This compound showed 85% efficacy in uncomplicated UTIs in a 1985 trial, comparable to Nitrofurantoin (88%) but with higher relapse rates (15% vs. 5%) .

- Furazolidone, while effective for GI infections, is less suited for UTIs due to poor urinary excretion .

Pharmacokinetics: Nitrofurantoin’s high bioavailability (90%) allows lower dosing than this compound (40–50%), reducing toxicity risks .

Safety Profile: this compound’s nitro-reduction metabolites are linked to hepatic DNA adducts in rodent studies, raising carcinogenicity flags absent in Nitrofurantoin . Furazolidone’s monoamine oxidase inhibition risks hypertensive crises with tyramine-rich foods, a unique adverse effect .

Discussion of Comparative Data

- Structural Similarities : All three compounds share a nitrofuran core, but side-chain modifications dictate target specificity. This compound’s sulfur-containing side chain enhances solubility but may contribute to metabolite toxicity .

- Functional Divergence : Nitrofurantoin’s urea moiety improves renal excretion, making it superior for UTIs. Furazolidone’s hydrazine group enables GI lumen retention, optimizing it for enteric pathogens .

- Clinical Relevance : While this compound’s broad activity is advantageous, its toxicity profile limits modern use. Nitrofurantoin remains a first-line UTI prophylactic, whereas Furazolidone is reserved for multidrug-resistant Campylobacter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.